

Foreword: The Strategic Importance of Physicochemical Profiling

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Compound of Interest

Compound Name: **N-benzylpyrimidin-5-amine**

Cat. No.: **B171606**

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In the landscape of modern drug discovery and materials science, the journey from a promising molecular scaffold to a functional agent is paved with data. It is not merely the biological activity of a compound that dictates its success, but a nuanced interplay of its physical and chemical characteristics. These properties govern how a molecule will behave: whether it will dissolve, how it will traverse a biological membrane, its stability in storage, and its ionic state in a physiological environment. **N-benzylpyrimidin-5-amine**, a member of the substituted pyrimidine family, represents a scaffold of significant interest. Pyrimidines are foundational components of nucleobases and are prevalent in a vast array of therapeutic agents.

Understanding the core physicochemical properties of this specific derivative is, therefore, not an academic exercise but a critical prerequisite for its rational development and application.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic and practical understanding of **N-benzylpyrimidin-5-amine**, mirroring the logical workflow of a research scientist. We will move from fundamental structural attributes to the dynamic properties of solubility, basicity, and lipophilicity. Each section is designed to be a self-validating system, providing not just data, but the experimental context and scientific reasoning behind its acquisition. For the researcher, scientist, or drug development professional, this document serves as both a technical whitepaper and a practical field guide.

Core Molecular and Structural Attributes

All subsequent physicochemical investigations are predicated on the foundational identity of the molecule. **N-benzylpyrimidin-5-amine** is an aromatic amine featuring a pyrimidine ring N-

substituted with a benzyl group.

Property	Value	Source
Chemical Structure	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	N/A
Molecular Formula	C ₁₁ H ₁₁ N ₃	[1] [2] [3]
Molecular Weight	185.23 g/mol	[1] [2]
CAS Number	104479-78-9	[1] [2]
Synonyms	N-Benzyl-5-pyrimidinamine	[1]

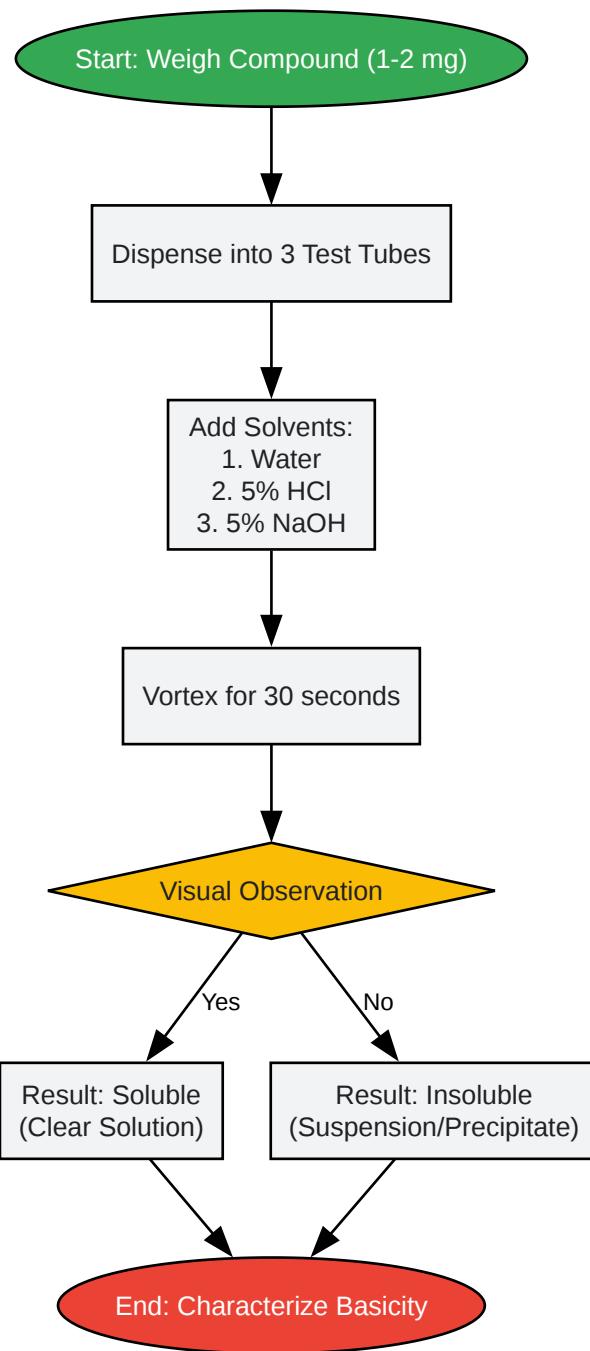
These identifiers are the unambiguous fingerprint of the compound, essential for database searches, procurement, and regulatory documentation.

Computational Physicochemical Predictions: An In Silico First Look

Before committing to resource-intensive laboratory experiments, computational models provide valuable estimations of a compound's properties. These predictions are instrumental in early-stage drug discovery for filtering large libraries of compounds and assessing "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.

Predicted Parameter	Value	Significance in Drug Development	Source
LogP (Octanol-Water Partition Coefficient)	2.0887	Measures lipophilicity; impacts absorption and membrane permeability. Values <5 are generally preferred.	[1]
Topological Polar Surface Area (TPSA)	37.81 Å ²	Estimates the surface area of polar atoms; correlates with transport properties. Values <140 Å ² are associated with good cell permeability.	[1]
Hydrogen Bond Acceptors	3	Influences solubility and receptor binding.	[1]
Hydrogen Bond Donors	1	Influences solubility and receptor binding.	[1]
Rotatable Bonds	3	Relates to conformational flexibility and oral bioavailability. Fewer than 10 is often desirable.	[1]

The predicted LogP and TPSA values for **N-benzylpyrimidin-5-amine** suggest it possesses favorable characteristics for membrane permeability and potential oral bioavailability.



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Caption: Workflow for the qualitative determination of pH-dependent solubility.

Basicity and Ionization Constant (pKa)

The pKa of an amine is, strictly speaking, the pKa of its conjugate acid (often denoted pKaH).

[4]It is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in

its neutral (free base) form. This value is paramount as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects receptor binding, membrane transport, and solubility.

Causality Behind pKa Determination

Potentiometric titration is the gold-standard method for pKa determination. [5][6] The principle involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally. The pH changes slowly at first, then rapidly near the equivalence point, and then slowly again. The point of maximum slope in the titration curve corresponds to the volume at which all the amine has been neutralized. The pH at the half-equivalence point is equal to the pKa of the conjugate acid. [7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

- **N-benzylpyrimidin-5-amine**
- Calibrated pH meter with a combination electrode
- Automatic burette or precision manual burette (0.01 mL resolution)
- Standardized 0.1 M Hydrochloric acid (HCl) titrant
- Stir plate and magnetic stir bar
- Beaker (50 mL)
- Solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low)

Procedure:

- Sample Preparation: Accurately weigh a precise amount of **N-benzylpyrimidin-5-amine** (e.g., to make a ~0.05 M solution) and dissolve it in a known volume (e.g., 20 mL) of solvent in the beaker.

- Setup: Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar or the beaker walls. Start gentle stirring.
- Initial Reading: Record the initial pH of the amine solution.
- Titration: Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
- Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change).
- Data Analysis:
 - Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
 - Calculate the first derivative ($\Delta\text{pH}/\Delta V$) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).
 - Determine the volume of HCl required to reach the half-equivalence point (half the volume of the equivalence point).
 - The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.

Caption: The principle of determining pKa via potentiometric titration.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross lipid cell membranes. It is most commonly quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD). [8]

- LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

- LogD: The ratio of the total concentration of a compound (both neutral and ionized species) in a lipid phase to its total concentration in an aqueous phase at a specific pH. For a basic compound like an amine, LogD will be highest at high pH (where it is neutral) and lowest at low pH (where it is ionized and prefers the aqueous phase).

Causality Behind the Shake-Flask Method

The shake-flask method is the benchmark for LogP/LogD determination. [9][10] It directly measures the partitioning of a compound between two immiscible liquids: n-octanol (simulating a lipid membrane) and a buffered aqueous solution (simulating physiological fluids). By allowing the system to reach equilibrium and then measuring the compound's concentration in each phase, a direct calculation of the partition ratio is possible.

Experimental Protocol: LogD_{7.4} Determination by Shake-Flask Method

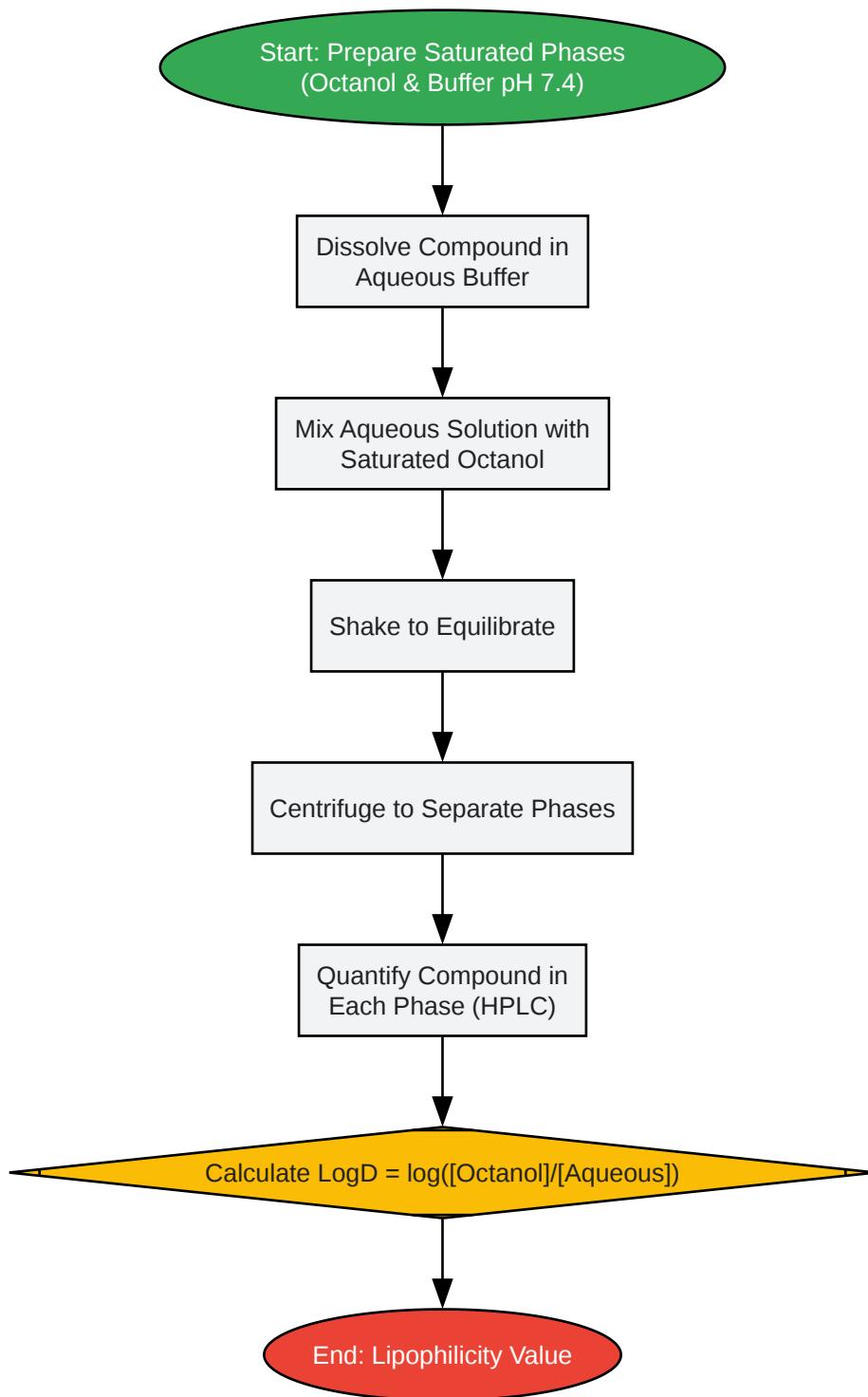
Materials:

- **N-benzylpyrimidin-5-amine**
- n-Octanol (pre-saturated with buffer)
- Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
- Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
- Centrifuge tubes (e.g., 15 mL)
- Shaker or rotator
- Centrifuge

Procedure:

- Phase Preparation: Before the experiment, vigorously mix equal volumes of n-octanol and pH 7.4 buffer for several hours to ensure mutual saturation. Allow the layers to separate completely.

- Sample Preparation: Prepare a stock solution of **N-benzylpyrimidin-5-amine** in the aqueous buffer.
- Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 5 mL of each).
- Equilibration: Seal the tube and shake it gently on a rotator for a set period (e.g., 1-2 hours) to allow the compound to partition and the system to reach equilibrium.
- Phase Separation: Centrifuge the tube (e.g., at 2000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of **N-benzylpyrimidin-5-amine** in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Buffer}])$

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Caption: Experimental workflow for LogD determination using the shake-flask method.

Stability and Storage

The long-term integrity of a research compound is crucial for reproducible results. Based on supplier recommendations for structurally similar compounds, **N-benzylpyrimidin-5-amine** should be stored under controlled conditions to prevent degradation. Amines can be susceptible to atmospheric oxidation over time.

Recommended Storage: Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [\[1\]](#) [\[2\]](#)

Conclusion

The physicochemical properties of **N-benzylpyrimidin-5-amine** paint a portrait of a molecule with significant potential for further investigation, particularly in drug discovery. Its basicity allows for pH-dependent manipulation of solubility, a key feature for formulation and delivery. Its predicted lipophilicity and polar surface area fall within ranges that are often correlated with good membrane permeability and oral bioavailability. The experimental protocols detailed herein provide a robust framework for verifying these predictions and building a comprehensive data package. By understanding and quantifying these core characteristics, researchers can make informed, data-driven decisions, accelerating the transition of **N-benzylpyrimidin-5-amine** from a molecular concept to a functional tool in science and medicine.

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